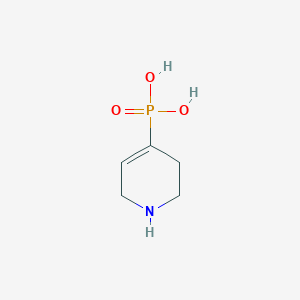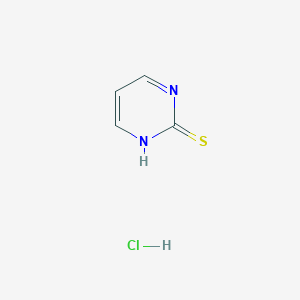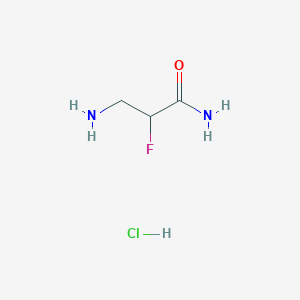![molecular formula C12H19ClN2O3 B6600522 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1955518-63-4](/img/structure/B6600522.png)
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one, also known as CMPO, is an organic compound used in various scientific and industrial applications. It has been studied extensively in the laboratory and has been found to have a wide range of properties, including its ability to act as a catalyst, a reducing agent, and a ligand. CMPO is a versatile compound that can be used in a variety of different applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new materials.
科学的研究の応用
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one has been used extensively in scientific research, including the study of biochemical and physiological effects, the synthesis of organic compounds, and the development of new materials. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleic acids. It has also been used in the development of new materials, such as polymers, catalysts, and optical materials. In addition, this compound has been used in the study of biochemical and physiological effects, including its ability to act as an inhibitor of enzymes, an activator of enzymes, and a ligand for certain proteins.
作用機序
The mechanism of action of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule. This covalent bond is believed to be responsible for the binding of this compound to the target molecule, resulting in the inhibition or activation of the target molecule.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, an activator of enzymes, and a ligand for certain proteins. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
実験室実験の利点と制限
The use of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one in laboratory experiments has several advantages, including its low cost and its ability to act as a catalyst, a reducing agent, and a ligand. However, there are also some limitations to its use, including its potential toxicity and its tendency to form insoluble complexes with certain molecules.
将来の方向性
The potential applications of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one are vast, and there are many possible future directions for its use. Some possible future directions include the development of new materials, the study of its biochemical and physiological effects, and the development of new catalysts and optical materials. In addition, this compound may be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Finally, this compound may be used to study the structure and function of enzymes, as well as to develop new catalysts and optical materials.
合成法
The synthesis of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one can be achieved through several methods, including the reaction of an amine with a chloroacetyl chloride, the reaction of an amine with a chloroacetyl bromide, and the reaction of an amine with a chloroacetyl iodide. The most commonly used method is the reaction of an amine with a chloroacetyl chloride, which produces the desired product in a simple and efficient manner.
特性
IUPAC Name |
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c13-9-11(16)14-3-1-10(2-4-14)12(17)15-5-7-18-8-6-15/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBNCSHYYODDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)


